molecular formula C4H5NS B1582638 2-Thiophenamine CAS No. 616-46-6

2-Thiophenamine

Cat. No. B1582638
Key on ui cas rn: 616-46-6
M. Wt: 99.16 g/mol
InChI Key: GLQWRXYOTXRDNH-UHFFFAOYSA-N
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Patent
US06911543B2

Procedure details

3,3-Dimethyl-2-formyl propionitrile sodium (3.33 g, 20.2 mmol) can readily be prepared from the method described by Bertz, S. H., et al., J. Org. Chem., 47, 2216-2217 (1982). 3,3-Dimethyl-2-formyl propionitrile sodium is dissolved in MeOH (40 mL), and concentrated HCl (4 mL) and the hexachlorostannate salt of 2-aminothiophene (10.04 g, 19.1 mmol) in MeOH (130 mL) is slowly added drop-wise to the mixture. Following addition, the mixture is heated to reflux in an oil bath (80° C.) for 4 h, and then MeOH (10 mL) and concentrated HCl (10 mL) are added. The reaction continued refluxing for another 20 h. The solution is cooled to rt, and the reaction is concentrated in vacuo. The purple residue is dissolved in H2O (60 mL), and the slurry is filtered. The cake is pulverized and stirred vigorously with 5% MeOH/CHCl3 (105 mL) while heating to 55° C. The mixture is cooled and filtered, and the organic layer is concentrated to a green oil. The crude material is chromatographed over 130 g slurry-packed silica, eluting with 30% EtOAc/hexane to afford thieno[2,3-b]pyridine-5-carbonitrile (C105) as a pale yellow solid (24% yield). HRMS (FAB) calculated for C8H4N2S+H: 161.0173, found 161.0173 (M+H).
Name
3,3-Dimethyl-2-formyl propionitrile sodium
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
3,3-Dimethyl-2-formyl propionitrile sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexachlorostannate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.04 g
Type
reactant
Reaction Step Five
Name
Quantity
130 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na].C[CH:3]([CH3:9])[CH:4]([CH:7]=O)[C:5]#[N:6].Cl.[NH2:11][C:12]1[S:13][CH:14]=[CH:15]C=1>CO>[S:13]1[C:12]2=[N:11][CH:7]=[C:4]([C:5]#[N:6])[CH:3]=[C:9]2[CH:15]=[CH:14]1 |f:0.1,^1:0|

Inputs

Step One
Name
3,3-Dimethyl-2-formyl propionitrile sodium
Quantity
3.33 g
Type
reactant
Smiles
[Na].CC(C(C#N)C=O)C
Step Two
Name
3,3-Dimethyl-2-formyl propionitrile sodium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].CC(C(C#N)C=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Four
Name
hexachlorostannate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
10.04 g
Type
reactant
Smiles
NC=1SC=CC1
Step Six
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred vigorously with 5% MeOH/CHCl3 (105 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction continued refluxing for another 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
the reaction is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The purple residue is dissolved in H2O (60 mL)
FILTRATION
Type
FILTRATION
Details
the slurry is filtered
TEMPERATURE
Type
TEMPERATURE
Details
while heating to 55° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer is concentrated to a green oil
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 130 g slurry-packed silica
WASH
Type
WASH
Details
eluting with 30% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=2C1=NC=C(C2)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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